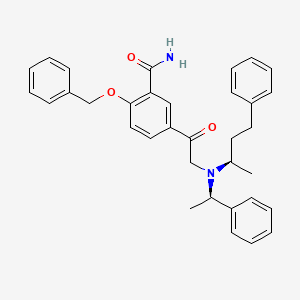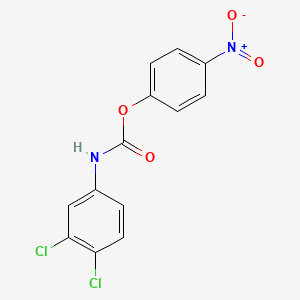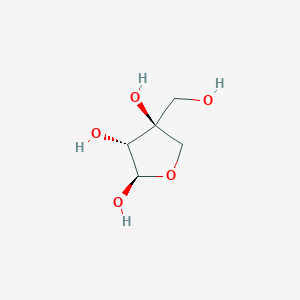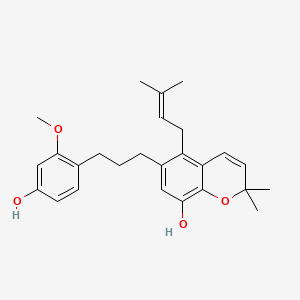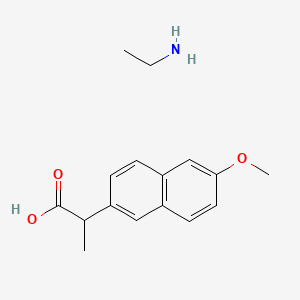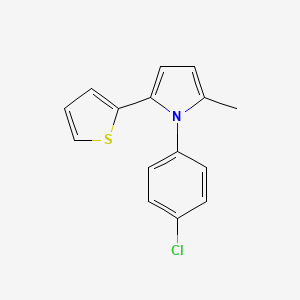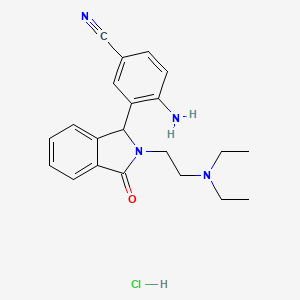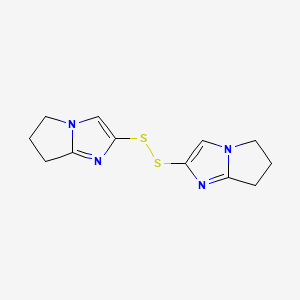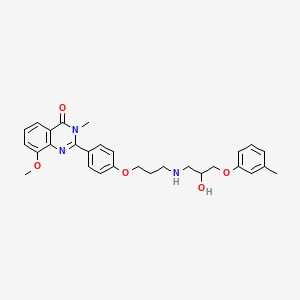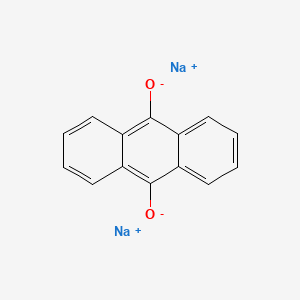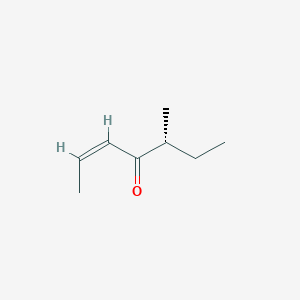
5-Methyl-2-hepten-4-one, (R-2Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-hepten-4-one, (R-2Z)-, also known as filbertone or hazelnut ketone, is an organic compound with the molecular formula C8H14O. It is predominantly found in hazelnuts and is responsible for their characteristic aroma. This compound is widely used in the flavor and fragrance industry due to its nutty and fruity scent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common synthetic method for preparing 5-Methyl-2-hepten-4-one involves the reaction of 2-hepten-4-one with a methylating agent such as methylmagnesium bromide. This reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of 5-Methyl-2-hepten-4-one often involves the Grignard reaction, where 2-butyl magnesium chloride reacts with crotonaldehyde, followed by oxidation. Another method includes the reaction of 2-methylbutanoyl chloride with propene .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-hepten-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidized products.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Halogenated compounds.
Aplicaciones Científicas De Investigación
5-Methyl-2-hepten-4-one has several applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for flavor and fragrance analysis.
Biology: Studied for its effects on lipid metabolism and potential health benefits.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-hepten-4-one involves its interaction with specific molecular targets and pathways. It is known to activate cyclic adenosine monophosphate (cAMP) signaling, which plays a role in lipid metabolism and energy homeostasis . This activation can lead to various physiological effects, including the reduction of lipid accumulation in adipose tissue.
Comparación Con Compuestos Similares
Similar Compounds
2-Hepten-4-one: Another ketone with a similar structure but lacks the methyl group at the 5th position.
6-Methyl-5-hepten-2-one: A related compound with a different position of the double bond and methyl group.
2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)hept-2-en-1-ol: A structurally similar compound with additional functional groups
Uniqueness
5-Methyl-2-hepten-4-one is unique due to its specific aroma profile, which is predominantly nutty and fruity. This distinct scent makes it highly valuable in the flavor and fragrance industry, setting it apart from other similar compounds .
Propiedades
Número CAS |
134357-03-2 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
(Z,5R)-5-methylhept-2-en-4-one |
InChI |
InChI=1S/C8H14O/c1-4-6-8(9)7(3)5-2/h4,6-7H,5H2,1-3H3/b6-4-/t7-/m1/s1 |
Clave InChI |
ARJWAURHQDJJAC-FXXDRWHHSA-N |
SMILES isomérico |
CC[C@@H](C)C(=O)/C=C\C |
SMILES canónico |
CCC(C)C(=O)C=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


